molecular formula C19H19NO5 B5848935 3-methyl-N-(3,4,5-trimethoxyphenyl)-1-benzofuran-2-carboxamide

3-methyl-N-(3,4,5-trimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No. B5848935
M. Wt: 341.4 g/mol
InChI Key: XSPCZFJZCORHRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-methyl-N-(3,4,5-trimethoxyphenyl)-1-benzofuran-2-carboxamide" involves multi-step chemical processes. For example, derivatives of benzofuran, like those synthesized by Kranjc et al. (2012), demonstrate the complexity of creating such compounds. Their work illustrates the formation of benzofuran derivatives through reactions that yield crystalline structures featuring hydrogen-bonded dimers, showcasing the intricate interplay of forces that dictate the assembly of these molecules (Kranjc et al., 2012).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, as explored in the synthesis and characterization of related compounds, reveals significant insights into their arrangement and conformation. The work by Kumara et al. (2018) on a novel pyrazole derivative closely related to benzofuran compounds underlines the importance of X-ray diffraction studies in determining the crystal system and space group, providing a foundation for understanding the molecular geometry and structural stability of these compounds (Kumara et al., 2018).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, highlighting their reactivity and functional utility. Research by Ohemeng et al. (1994) on 2-substituted benzofuran hydroxamic acids showcases the potential of benzofuran compounds in inhibiting 5-lipoxygenase, indicating the versatility of these molecules in chemical transformations and their interactions with biological targets (Ohemeng et al., 1994).

Physical Properties Analysis

The physical properties of benzofuran derivatives, including their crystalline structure and interaction patterns, are crucial for understanding their behavior in different environments. The work on the crystal structures of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate by Kranjc et al. (2012) provides a detailed analysis of the supramolecular aggregation controlled by π–π interactions and hydrogen bonding, which are essential for predicting the solubility, stability, and other physical properties of these compounds (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical properties of "3-methyl-N-(3,4,5-trimethoxyphenyl)-1-benzofuran-2-carboxamide" and its derivatives, including reactivity, chemical stability, and functional group behavior, are vital for their application in various fields. For instance, the study by Ohemeng et al. (1994) on the inhibitory activities of benzofuran hydroxamic acids against 5-lipoxygenase enzyme provides insight into the chemical behavior of these compounds in biological systems, highlighting their potential as bioactive molecules (Ohemeng et al., 1994).

properties

IUPAC Name

3-methyl-N-(3,4,5-trimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-11-13-7-5-6-8-14(13)25-17(11)19(21)20-12-9-15(22-2)18(24-4)16(10-12)23-3/h5-10H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPCZFJZCORHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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